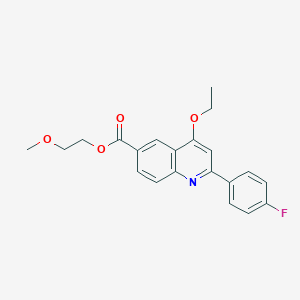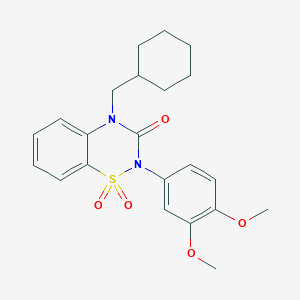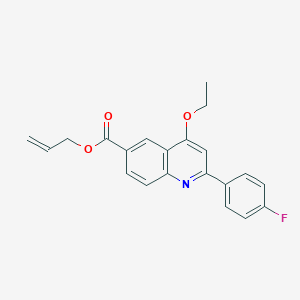
2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 4-ethoxy group, a 2-(4-fluorophenyl) group, and a 6-carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with an enolisable ketone in the presence of an acid catalyst . Another method involves the use of molecular iodine as a catalyst in ethanol, which provides a mild and efficient route for the synthesis of quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, and this compound may serve as a lead compound for drug development.
Industry: The compound can be used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyethyl 4-ethoxy-2-(4-chlorophenyl)quinoline-6-carboxylate
- 2-methoxyethyl 4-ethoxy-2-(4-bromophenyl)quinoline-6-carboxylate
- 2-methoxyethyl 4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxylate
Uniqueness
2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is unique due to the presence of the 4-fluorophenyl group, which can enhance its biological activity and selectivity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methoxyethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c1-3-26-20-13-19(14-4-7-16(22)8-5-14)23-18-9-6-15(12-17(18)20)21(24)27-11-10-25-2/h4-9,12-13H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBBPPXPYOOSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCCOC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456171.png)
![1-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456175.png)
![N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6456182.png)
![1-benzyl-4-{4-[2-oxo-2-(piperidin-1-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B6456184.png)
![methyl 3-({[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]carbamothioyl}amino)thiophene-2-carboxylate](/img/structure/B6456199.png)
![4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6456200.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]carbamoyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6456205.png)
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B6456213.png)
![2-({3-[(2,4-dichlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}methyl)benzonitrile](/img/structure/B6456230.png)
![2-{[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6456231.png)
![2-(2,5-dimethylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456237.png)

![2-(4-acetylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456256.png)
